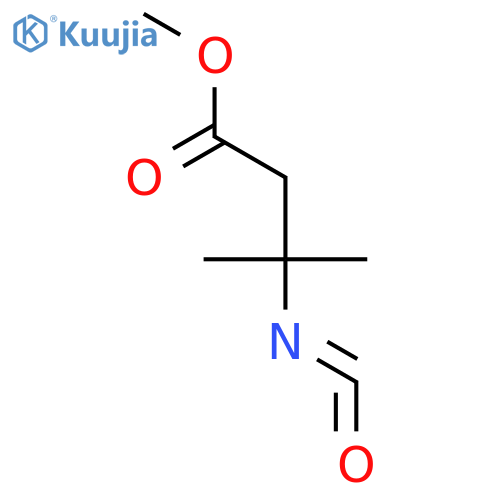Cas no 50835-71-7 (methyl 3-isocyanato-3-methylbutanoate)

50835-71-7 structure
商品名:methyl 3-isocyanato-3-methylbutanoate
methyl 3-isocyanato-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- BUTANOIC ACID, 3-ISOCYANATO-3-METHYL-, METHYL ESTER
- methyl 3-isocyanato-3-methylbutanoate
- GFQSSGHLDKMZOK-UHFFFAOYSA-N
- EN300-182830
- 50835-71-7
- SCHEMBL7270204
- methyl 3-isocyanatoisovalerate
- methyl3-isocyanato-3-methylbutanoate
-
- インチ: InChI=1S/C7H11NO3/c1-7(2,8-5-9)4-6(10)11-3/h4H2,1-3H3
- InChIKey: GFQSSGHLDKMZOK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 157.07389321Da
- どういたいしつりょう: 157.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 55.7Ų
methyl 3-isocyanato-3-methylbutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-182830-0.05g |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 0.05g |
$179.0 | 2023-09-19 | |
| Enamine | EN300-182830-0.25g |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 0.25g |
$383.0 | 2023-09-19 | |
| Enamine | EN300-182830-0.1g |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 0.1g |
$268.0 | 2023-09-19 | |
| Enamine | EN300-182830-1g |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 1g |
$770.0 | 2023-09-19 | |
| Enamine | EN300-182830-5g |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 5g |
$2235.0 | 2023-09-19 | |
| 1PlusChem | 1P01BF5C-1g |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 1g |
$1014.00 | 2024-05-01 | |
| Enamine | EN300-182830-10.0g |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 10g |
$3315.0 | 2023-06-08 | |
| Enamine | EN300-182830-1.0g |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 1g |
$770.0 | 2023-06-08 | |
| Enamine | EN300-182830-5.0g |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 5g |
$2235.0 | 2023-06-08 | |
| 1PlusChem | 1P01BF5C-500mg |
methyl 3-isocyanato-3-methylbutanoate |
50835-71-7 | 90% | 500mg |
$805.00 | 2024-05-01 |
methyl 3-isocyanato-3-methylbutanoate 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
50835-71-7 (methyl 3-isocyanato-3-methylbutanoate) 関連製品
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 4964-69-6(5-Chloroquinaldine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2279938-29-1(Alkyne-SS-COOH)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
